N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
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Description
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Glutaminase Inhibitors for Cancer Treatment
Research has shown that certain analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares structural similarities with the compound of interest, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS is implicated in cancer cell growth and survival. These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown promise in inhibiting the growth of human lymphoma B cells both in vitro and in vivo, suggesting a potential therapeutic application in cancer treatment (Shukla et al., 2012).
Antitumor Activity of Benzothiazole Derivatives
Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity in vitro against approximately 60 human tumor cell lines. This research identified compounds with considerable anticancer activity against some cancer cell lines, underscoring the potential of benzothiazole derivatives as antitumor agents (Yurttaş et al., 2015).
Antimicrobial Agents Development
Further investigations into the antimicrobial properties of new N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives revealed their potential as antimicrobial agents. These compounds exhibited in vitro antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans (Baviskar et al., 2013).
Inhibition of PI3K/mTOR Signaling
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is highlighted for its potent inhibition of PI3Kα and mTOR, key components in the PI3K/mTOR signaling pathway, which plays a critical role in cell growth, proliferation, and survival. This compound's effectiveness in vitro and in vivo suggests its utility in targeting diseases where this pathway is dysregulated (Stec et al., 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGEBMQWCWZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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